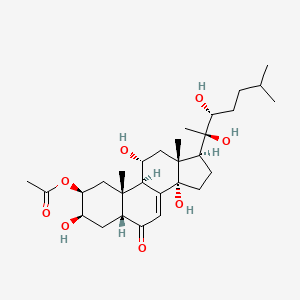
Ajugasterone C 2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ajugasterone C 2-acetate is a type of ecdysteroid, which are polyhydroxylated sterols found in both plants and animals. This compound can be isolated from the plant Cyanotis arachnoidea . Ecdysteroids are known for their role in the molting and metamorphosis of insects and crustaceans, and they exhibit a wide range of pharmacological activities in humans without toxic, androgenic, or estrogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ajugasterone C 2-acetate can be isolated from natural sources such as Cyanotis arachnoidea through column chromatography and identified by spectroscopic data . The isolation process involves extracting the plant material with solvents like ethyl acetate, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it, followed by solvent extraction and purification using high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ajugasterone C 2-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Ajugasterone C 2-acetate has numerous scientific research applications, including:
Mechanism of Action
Ajugasterone C 2-acetate exerts its effects by binding to ecdysteroid receptors, which are nuclear receptors that regulate gene expression. This binding activates specific signaling pathways involved in molting and metamorphosis in insects . In humans, ecdysteroids like this compound can modulate various cellular processes, including protein synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
20-Hydroxyecdysone: Another well-known ecdysteroid with similar biological activities.
Polypodine B: A related ecdysteroid with comparable pharmacological properties.
Makisterone A: Another ecdysteroid found in plants with similar effects.
Uniqueness
Ajugasterone C 2-acetate is unique due to its specific molecular structure and the presence of an acetate group at the 2-position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H46O8 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-3,11,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-15(2)7-8-24(34)28(6,35)23-9-10-29(36)18-12-19(31)17-11-20(32)22(37-16(3)30)14-26(17,4)25(18)21(33)13-27(23,29)5/h12,15,17,20-25,32-36H,7-11,13-14H2,1-6H3/t17-,20+,21+,22-,23-,24+,25+,26-,27+,28+,29+/m0/s1 |
InChI Key |
OJHBARZZNBDVOD-FKKYEMARSA-N |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)C)C)O)C)O)O)O |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C)C)O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



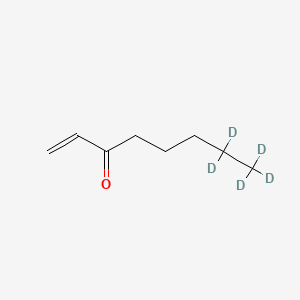
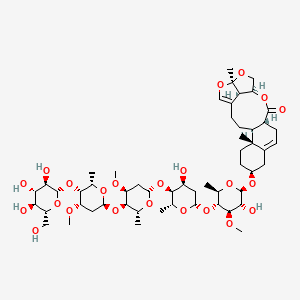
![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)
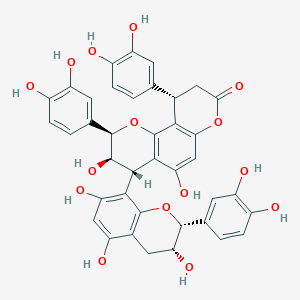
![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)
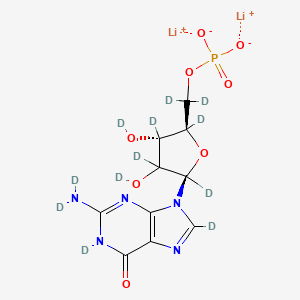
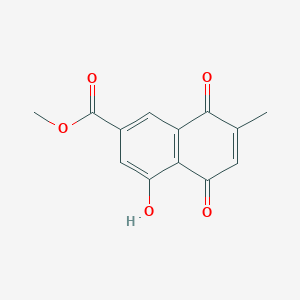
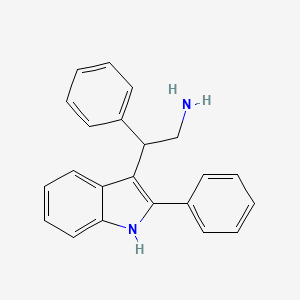
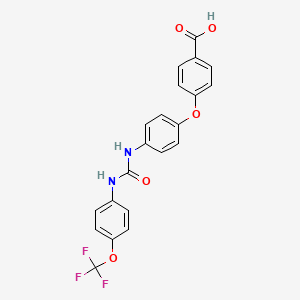
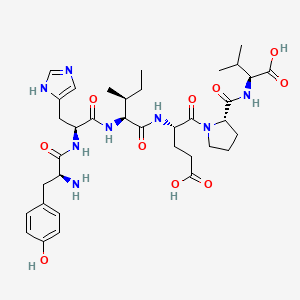

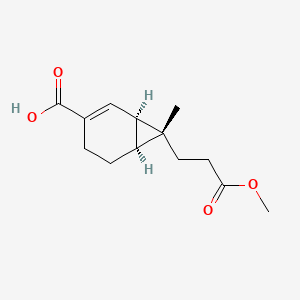
![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
